Vapor Pressure at CVD-Relevant Temperature (150 °C): Cr(hfac)₃ Delivers ~9× Higher Volatility Than Cr(acac)₃
Thermogravimetric analysis (TGA) under isothermal conditions by Fahlman and Barron established a direct, multi-compound volatility ranking of Cr(III) β-diketonates. Cr(hfac)₃ exhibits a ΔHsub of 46 kJ/mol and a calculated vapor pressure of 29.511 Torr at 150 °C, compared to 3.328 Torr for Cr(acac)₃ (ΔHsub = 91 kJ/mol) and 9.910 Torr for Cr(tfac)₃ (ΔHsub = 71 kJ/mol) [1]. The M(hfac)₃ series consistently shows ΔHsub values approximately 54% of the corresponding M(acac)₃ derivatives, an effect attributed to reduced intermolecular forces arising from the low polarizability of fluorine substituents [1]. The quantified 8.9-fold vapor pressure advantage over Cr(acac)₃ and 3.0-fold advantage over Cr(tfac)₃ at 150 °C translates directly into higher precursor flux, lower required bubbler/source temperatures, and reduced thermal budget during film growth.
| Evidence Dimension | Vapor pressure at 150 °C (Torr) and sublimation enthalpy ΔHsub (kJ/mol) |
|---|---|
| Target Compound Data | Cr(hfac)₃: vapor pressure = 29.511 Torr; ΔHsub = 46 kJ/mol |
| Comparator Or Baseline | Cr(acac)₃: vapor pressure = 3.328 Torr, ΔHsub = 91 kJ/mol; Cr(tfac)₃: vapor pressure = 9.910 Torr, ΔHsub = 71 kJ/mol |
| Quantified Difference | 8.9× higher vapor pressure than Cr(acac)₃; 3.0× higher than Cr(tfac)₃; ΔHsub is 54% of Cr(acac)₃ and 65% of Cr(tfac)₃ |
| Conditions | TGA-derived using Clausius–Clapeyron analysis; isothermal mass loss method; Fahlman & Barron, Adv. Mater. Opt. Electron. 2000 |
Why This Matters
Higher vapor pressure enables lower source temperature operation, reduces precursor thermal stress, and supports higher film growth rates in MOCVD and ALD processes.
- [1] Fahlman, B.D.; Barron, A.R. Substituent effects on the volatility of metal β-diketonates. Adv. Mater. Opt. Electron. 2000, 10(3–5), 223–232. Table 1: ΔHsub and calculated vapor pressure @150 °C for Cr(acac)₃, Cr(tfac)₃, Cr(hfac)₃. View Source
